molecular formula C7H12O2 B8620601 3-Hydroxy-2,2-dimethylcyclopentanone

3-Hydroxy-2,2-dimethylcyclopentanone

Cat. No.: B8620601
M. Wt: 128.17 g/mol
InChI Key: XVHMBUPUDJIIOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-2,2-dimethylcyclopentanone (C₇H₁₂O₂) is a chiral hydroxy ketone characterized by a cyclopentane ring substituted with two methyl groups at the C2 position and a hydroxyl group at C2. It serves as a critical intermediate in organic synthesis, particularly for natural product synthesis, due to its enantiomeric purity and structural versatility.

Properties

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

3-hydroxy-2,2-dimethylcyclopentan-1-one

InChI

InChI=1S/C7H12O2/c1-7(2)5(8)3-4-6(7)9/h5,8H,3-4H2,1-2H3

InChI Key

XVHMBUPUDJIIOX-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CCC1=O)O)C

Origin of Product

United States

Comparison with Similar Compounds

2-Methylcyclopentanone (C₆H₁₀O)

  • Structure: Cyclopentanone with a single methyl group at C2; lacks hydroxyl substituents.
  • Properties : Boiling point 139–140°C, density 0.916 g/cm³ .
  • Applications : Used as a solvent or intermediate in fragrance synthesis.

DL-3-Methylcyclopentanone (C₆H₁₀O)

  • Structure : Racemic mixture with a methyl group at C3; lacks hydroxyl and additional methyl groups.
  • Properties : Boiling point 145°C, density 0.913 g/cm³ .

2-Hydroxy-3-methyl-2-cyclopentenone (C₆H₈O₂)

  • Structure: Cyclopentenone derivative with hydroxyl and methyl groups at C2 and C3, respectively.
  • Synthesis : Derived from 3-methyl-1,2-cyclopentanedione via dehydration .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Functional Groups
This compound C₇H₁₂O₂ 128.17 Not reported Not reported C=O, -OH
2-Methylcyclopentanone C₆H₁₀O 98.14 139–140 0.916 C=O
DL-3-Methylcyclopentanone C₆H₁₀O 98.14 145 0.913 C=O
2-Hydroxy-3-methyl-2-cyclopentenone C₆H₈O₂ 112.13 Not reported Not reported C=O, -OH

Key Observations :

  • The hydroxyl group in this compound enhances polarity compared to non-hydroxylated analogs, affecting solubility and reactivity.
  • Additional methyl groups increase steric hindrance, influencing reaction pathways (e.g., hydrogenation selectivity) .

Key Observations :

  • The target compound’s enantioselective synthesis contrasts with racemic analogs, enabling stereocontrolled synthesis of complex molecules .
  • Hydroxyl-containing analogs (e.g., 2-hydroxy-3-methyl-2-cyclopentenone) are more reactive in aldol condensations due to keto-enol tautomerism .

Spectroscopic and Stability Comparisons

Compound IR C=O Stretch (cm⁻¹) IR O-H Stretch (cm⁻¹) EGibbs (eH)
This compound 1725 3435 -424.032
2,2-Dimethylcyclopentane-1,3-dione 1770, 1684 N/A -422.839
Cis-2,2-dimethylcyclopentane-1,3-diol N/A 3435 (broad) -425.221

Key Observations :

  • The target compound’s carbonyl stretch (1725 cm⁻¹) is less intense than its dione precursor due to reduced conjugation .
  • Higher thermodynamic stability than the dione (-424.032 vs. -422.839 eH) supports its role as a stable intermediate in hydrogenation .

Q & A

Basic Research Questions

Q. What is the optimal enantioselective synthesis method for 3-Hydroxy-2,2-dimethylcyclopentanone?

  • Methodology : Use the ruthenium TsDPEN complex (e.g., (S,S)-4a) with isopropanol or formic acid in dichloromethane. This achieves >90% yield and >90% enantiomeric excess (ee) via asymmetric reduction of 2,2-dimethylcyclopentane-1,3-dione. Both enantiomers are accessible by selecting the appropriate catalyst enantiomer .
  • Key Parameters : Catalyst loading (0.5–2 mol%), solvent choice (polar aprotic solvents enhance selectivity), and hydrogen donor (formic acid improves reaction rate).

Q. How is enantiomeric purity validated for this compound?

  • Analytical Workflow :

  • Chiral HPLC : Compare retention times against racemic standards (e.g., using a Chiralpak column). The (S)-enantiomer of this compound shows [α]D²⁵ = +11.7 (c = 1, CHCl₃) .
  • NMR Analysis : Key signals include δ 1.03 ppm (two singlet methyl groups) and δ 4.05 ppm (hydroxyl-bearing methine proton) in ¹H NMR .

Q. What spectroscopic benchmarks confirm structural identity?

  • ¹H/¹³C NMR : Assign peaks using δ 221.0 ppm (ketone carbonyl) and δ 78.2 ppm (hydroxyl-bearing carbon) in ¹³C NMR .
  • IR Spectroscopy : Characteristic bands at 3435 cm⁻¹ (O–H stretch) and 1725 cm⁻¹ (C=O stretch) .
  • Mass Spectrometry : GC-MS shows m/z 128 ([M]⁺) and m/z 110 ([M–H₂O]⁺) .

Advanced Research Questions

Q. How to resolve contradictions in enantioselectivity under varying reaction conditions?

  • Case Study : Lower ee (<80%) observed when using isopropanol instead of formic acid.
  • Troubleshooting :

  • Catalyst Stability : Ru-TsDPEN degrades in protic solvents over time; monitor reaction progress via TLC or in-situ IR.
  • Solvent Effects : Dichloromethane minimizes side reactions (e.g., over-reduction) compared to isopropanol .
    • Mitigation : Optimize hydrogen donor-to-substrate ratio (e.g., 2:1 formic acid/dione) to suppress byproducts .

Q. What strategies enhance scalability of the enantioselective synthesis?

  • Process Chemistry Considerations :

  • Catalyst Recycling : Immobilize Ru-TsDPEN on silica supports to reduce costs .
  • Workup Optimization : Extract the product with ethyl acetate/water (3:1) to isolate >95% purity without column chromatography .

Q. How does this compound function as a chiral building block in natural product synthesis?

  • Applications :

  • Terpene Derivatives : The hydroxyl and ketone groups enable stereoselective cyclization (e.g., in sesquiterpene frameworks) .
  • Pharmaceutical Intermediates : Used to synthesize β-blockers or antiviral agents via nucleophilic addition to the ketone .
    • Synthetic Example : Coupling with Grignard reagents (e.g., MeMgBr) yields diastereomerically pure tertiary alcohols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.